![molecular formula C76H104N18O20S2 B13812230 [Tyr11]-somatostatin-14](/img/structure/B13812230.png)
[Tyr11]-somatostatin-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Tyr11]-SOMATOSTATIN is a synthetic analog of the naturally occurring peptide hormone somatostatin. This compound is characterized by the substitution of tyrosine at the 11th position in the peptide sequence. Somatostatin itself is a neuropeptide that regulates the endocrine system and affects neurotransmission and cell proliferation by interacting with somatostatin receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Tyr11]-SOMATOSTATIN involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The specific incorporation of tyrosine at the 11th position is achieved using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. After the peptide chain assembly, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of [Tyr11]-SOMATOSTATIN follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Tyr11]-SOMATOSTATIN undergoes various chemical reactions, including:
Oxidation: The disulfide bonds between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of disulfide bonds can lead to the formation of linear peptides, altering their biological activity.
Substitution: Specific amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard SPPS reagents, such as Fmoc-protected amino acids and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), are used.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of [Tyr11]-SOMATOSTATIN, as well as various analogs with substituted amino acids.
Applications De Recherche Scientifique
[Tyr11]-SOMATOSTATIN has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating endocrine and nervous system functions.
Medicine: Explored for its potential therapeutic applications in treating conditions like acromegaly, neuroendocrine tumors, and diabetes.
Industry: Utilized in the development of diagnostic assays and as a research tool in pharmacology.
Mécanisme D'action
[Tyr11]-SOMATOSTATIN exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors (GPCRs). Upon binding, it inhibits the release of various hormones and neurotransmitters. The primary molecular targets include SSTR1 and SSTR2, which mediate the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels and subsequent inhibition of hormone secretion and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Somatostatin-14: The naturally occurring form of somatostatin with 14 amino acids.
Octreotide: A synthetic octapeptide analog of somatostatin with a longer half-life.
Lanreotide: Another synthetic analog with similar applications as octreotide.
Uniqueness
[Tyr11]-SOMATOSTATIN is unique due to its specific substitution at the 11th position, which enhances its binding affinity and stability compared to the native somatostatin . This modification allows for more precise studies of receptor interactions and potential therapeutic applications.
Propriétés
Formule moléculaire |
C76H104N18O20S2 |
|---|---|
Poids moléculaire |
1653.9 g/mol |
Nom IUPAC |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)82-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-47(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(33-46-35-81-49-21-11-10-20-48(46)49)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(34-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,35,40-42,50-59,62-63,81,95-98H,12-15,22-23,28-34,36-39,77-79H2,1-3H3,(H2,80,99)(H,82,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 |
Clé InChI |
YYMCVZDODOMTDK-XEKBYUQMSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
SMILES canonique |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


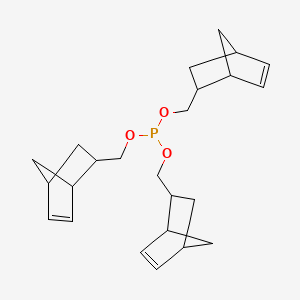


![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
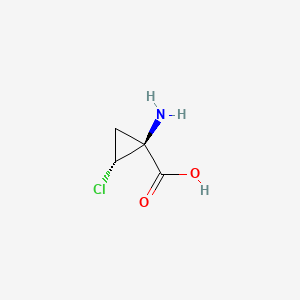
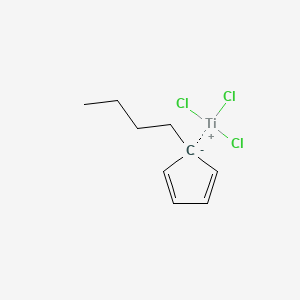

![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)
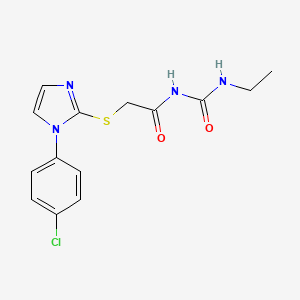
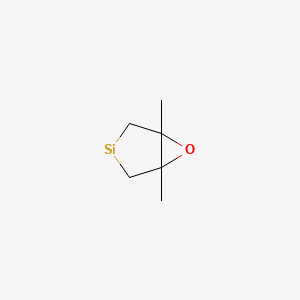
![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
